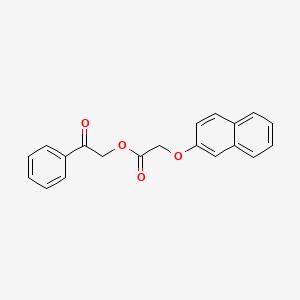
2-Oxo-2-phenylethyl 2-(2-naphthyloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both phenyl and naphthyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE typically involves a one-pot synthetic route using potassium carbonate as a catalyst . This method is favored due to its simplicity and cost-effectiveness. The reaction involves the interaction of naphthols with organohalide compounds through a Williamson synthesis mechanism, where an alkoxide ion reacts with an alkyl halide .
Analyse Chemischer Reaktionen
2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s phenyl and naphthyl groups allow it to bind to different receptors and enzymes, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE include:
2-OXO-2-PHENYLETHYL ACETATE: Shares the phenyl group but lacks the naphthyl group, resulting in different chemical properties.
2-(NAPHTHALEN-2-YLOXY)ACETIC ACID: Contains the naphthyl group but differs in its functional groups, leading to distinct reactivity and applications.
Eigenschaften
Molekularformel |
C20H16O4 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
phenacyl 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C20H16O4/c21-19(16-7-2-1-3-8-16)13-24-20(22)14-23-18-11-10-15-6-4-5-9-17(15)12-18/h1-12H,13-14H2 |
InChI-Schlüssel |
HYQZDRRRQKUHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)COC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


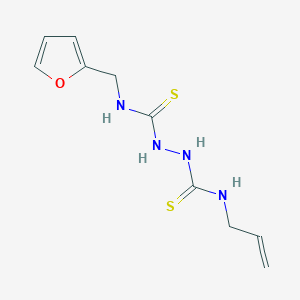
![2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoyl]amino}benzoic acid](/img/structure/B10885334.png)
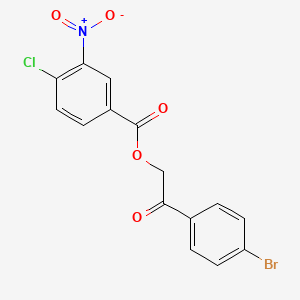
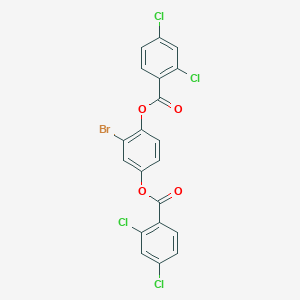
![1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10885337.png)

![(2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10885357.png)
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885363.png)

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885382.png)
![(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)
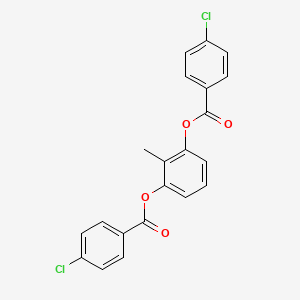
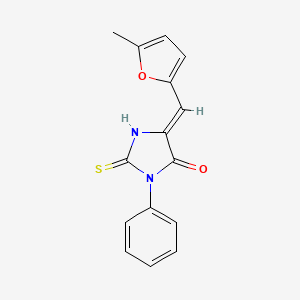
![2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10885402.png)
